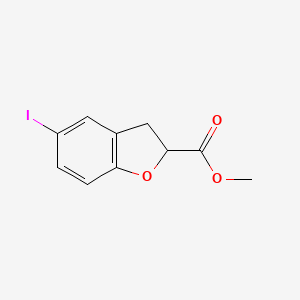

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C10H9IO3 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

methyl 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H9IO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3 |

InChI Key |

ZBRHMPOUFPWPEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C=CC(=C2)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the 2,3-dihydrobenzofuran ring system.

- Introduction of the iodine substituent at the 5-position.

- Formation of the methyl ester at the 2-carboxylate position.

These steps may be achieved sequentially or in varying orders depending on the starting materials and desired synthetic route.

Preparation of 2,3-Dihydrobenzofuran Core

A common approach to the 2,3-dihydrobenzofuran framework involves intramolecular cyclization of o-hydroxyaryl precursors bearing appropriate side chains. For example, a substituted o-hydroxy methyl ester can be cyclized under acidic or basic conditions to form the dihydrobenzofuran ring.

A specific example from patent CN102942542A describes preparation of 2,3-dihydrobenzofuran compounds via oxidation, reduction, protection, and ring closure reactions starting from substituted o-hydroxy methyl esters. This method emphasizes high transformation efficiency and industrial scalability.

Iodination at the 5-Position

Research Findings and Notes

- The iodination step benefits from the use of microporous catalysts such as β-zeolites, which improve selectivity and reduce purification burdens.

- Reduction of benzofuran esters to dihydrobenzofurans is stereoselective, favoring the trans isomer under magnesium-mediated conditions.

- Ester hydrolysis and re-esterification steps require careful control to avoid epimerization or ring opening.

- Industrial methods emphasize cost-effectiveness, high yield, and simple work-up procedures, often employing batch or semi-batch processes.

- Phase transfer catalysts and controlled addition of reagents help manage exothermic reactions during alkylation or substitution steps involving 2,3-dihydrobenzofuran derivatives.

Chemical Reactions Analysis

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom and ester group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structural Analogs

Physical and Crystallographic Properties

- Solubility : Iodo and bromo derivatives exhibit lower solubility in polar solvents compared to methoxy/carboxylic acid analogs due to reduced hydrogen-bonding capacity.

- Crystallography : Halogenated dihydrobenzofurans often form dense, hydrophobic crystal lattices. Tools like SHELX are critical for resolving these structures, particularly in identifying halogen-based intermolecular interactions (e.g., C–I···π contacts) .

Biological Activity

Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pain management, cancer therapy, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Neuropathic Pain Relief

- Anticancer Properties

- Antimicrobial Effects

Neuropathic Pain Relief

Research indicates that derivatives of 2,3-dihydrobenzofuran, including this compound, exhibit significant potential in managing neuropathic pain. A study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats demonstrated that these compounds can reverse neuropathic pain without impairing locomotor behavior. The mechanism appears to involve the modulation of cannabinoid receptor 2 (CB2), which plays a crucial role in suppressing neuroinflammation and microglial cell activation .

Table 1: Effects on Neuropathic Pain Models

| Compound | Model Used | Dosage | Effect |

|---|---|---|---|

| This compound | Spinal nerve ligation | 1 mg/kg | Pain reversal |

| This compound | Paclitaxel-induced neuropathy | 1 mg/kg | Pain reversal |

Anticancer Properties

This compound has shown promising anticancer activity. Compounds with similar structures have been noted for their ability to inhibit cell growth in various cancer cell lines. For instance, benzofuran derivatives have been reported to exhibit significant cytotoxicity against ovarian cancer cells with IC50 values in the low micromolar range .

Case Study: Anticancer Activity

In a study evaluating a series of benzofuran derivatives against human ovarian cancer cell lines, one compound demonstrated a growth inhibitory concentration (GI50) of approximately 2.74 μM against ACHN cells. This suggests that this compound could possess similar or enhanced activity due to its structural characteristics .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Benzofuran derivative | ACHN | 2.74 |

| Benzofuran derivative | HCT15 | 2.37 |

| Benzofuran derivative | MM231 | 2.20 |

Antimicrobial Effects

Benzofuran derivatives are emerging as potential antimicrobial agents. Studies have indicated that these compounds can inhibit the growth of various bacterial strains effectively. The presence of halogen substituents, such as iodine in this compound, may enhance its antimicrobial properties .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 23 |

| This compound | E. coli | 24 |

Q & A

Q. What are the common synthetic routes for Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate?

Methodological Answer: Synthesis typically involves halogenation of a dihydrobenzofuran precursor. For example:

- Step 1 : Start with methyl 2,3-dihydrobenzofuran-2-carboxylate and introduce iodine at the 5-position via electrophilic substitution or transition-metal-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura using aryl halides).

- Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMF, hexafluoropropanol) and catalysts (e.g., CuI for iodine insertion) .

- Step 3 : Purify via column chromatography and confirm purity by HPLC (>95%).

Table 1 : Comparison of Halogenation Conditions for Analogous Compounds

| Substrate | Halogen | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo analog | Br | Pd(OAc)₂ | DMF | 78 | |

| Methoxy derivative | OMe | DDQ | Hexafluoropropanol | 85 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The dihydrobenzofuran ring protons (δ 3.0–4.5 ppm) and ester carbonyl (δ ~170 ppm) are key markers .

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-I bond (~500 cm⁻¹) .

- Crystallography :

- Use SHELXL for structure refinement. Collect data at low temperature (100 K) to minimize thermal motion .

- Generate ORTEP diagrams via ORTEP-3 to visualize anisotropic displacement parameters .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure inform stability and reactivity?

Methodological Answer:

- Perform graph set analysis to classify hydrogen bonds (e.g., D , S motifs). For example:

Q. What strategies resolve discrepancies in crystallographic data refinement (e.g., twinning, disorder)?

Methodological Answer:

- Twinning : Use SHELXL ’s TWIN command with a BASF parameter to model twin domains. Verify with the Flack parameter (< 0.1) .

- Disorder : Apply PART and ISOR restraints to refine split positions for the iodine atom or ester group .

- Validation : Cross-check with CIF files using PLATON to ensure geometric plausibility.

Table 2 : Example Refinement Parameters Using SHELXL

| Parameter | Value | Notes |

|---|---|---|

| R₁ (all data) | < 0.05 | High-resolution data (<1 Å) |

| wR₂ | < 0.10 | Weighted residual |

| Flack parameter | 0.03(2) | Confirms correct enantiomer |

Q. How can computational modeling optimize iodine substitution in reaction design?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for iodination. Compare activation energies for electrophilic vs. radical pathways.

- Solvent Effects : Simulate solvation (e.g., COSMO-RS) to predict iodine solubility in DMF vs. THF. High polarity solvents stabilize charge separation .

- Halogen Bonding : Analyze electrostatic potential maps to identify iodine’s σ-hole for supramolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.